3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a methoxypyridinyl group attached to a propanamide backbone
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 6-methoxypyridine-3-amine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can be compared with other similar compounds, such as:
[(4-methoxyphenyl)methyl][(6-methoxypyridin-3-yl)methyl]amine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain pyridine rings and exhibit biological activities, making them relevant for comparison in terms of pharmacological properties and applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-3-12(4-8-14)5-9-15(19)18-13-6-10-16(21-2)17-11-13/h3-4,6-8,10-11H,5,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMNBGSOIMXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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